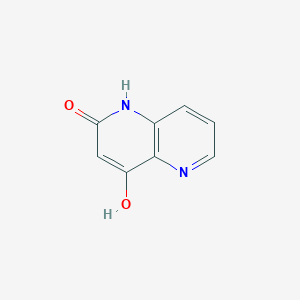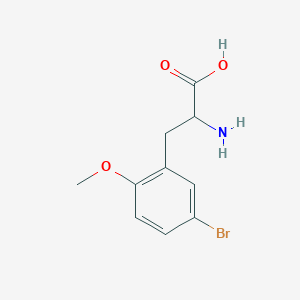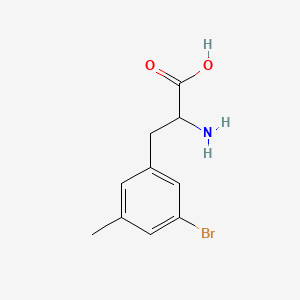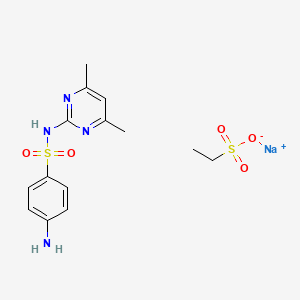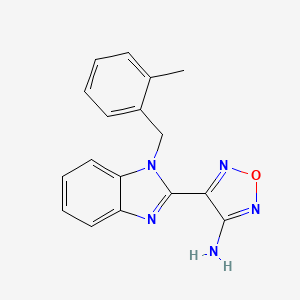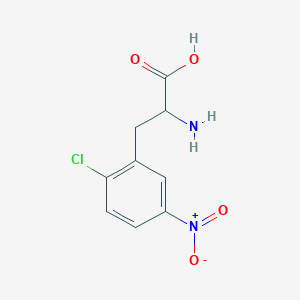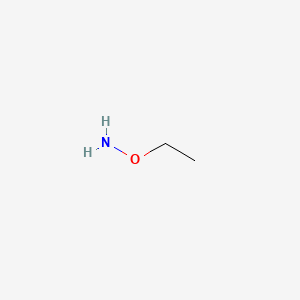
O-Ethylhydroxylamine
描述
O-Ethylhydroxylamine is a chemical reagent commonly used in synthetic organic chemistry. It is known for its ability to introduce the ethylhydroxylamino group into organic compounds, serving as a nucleophile in various chemical transformations . The compound is typically available as this compound hydrochloride, with the molecular formula CH3CH2ONH2 · HCl .
作用机制
Target of Action
O-Ethylhydroxylamine primarily targets organic compounds, particularly aldehydes and ketones . It serves as a nucleophile in various chemical transformations .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic addition. In this process, the nitrogen atom in this compound acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of aldehydes and ketones . This interaction results in the formation of an intermediate compound, which then undergoes dehydration to form an oxime .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the formation of oximes. Oximes are compounds that contain a C=N-OH functional group. They are formed when this compound reacts with aldehydes or ketones . The formation of oximes is an important reaction in organic chemistry, as oximes can be used as protective groups for carbonyl compounds or as intermediates in the synthesis of other compounds .
Result of Action
The primary molecular effect of this compound’s action is the transformation of carbonyl compounds into oximes . This transformation can have various downstream effects depending on the specific context in which it occurs. For example, in the context of organic synthesis, the formation of oximes can be a useful step in the synthesis of other compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of this compound . Additionally, the presence of other reactive compounds can influence the course of the reaction . The temperature and solvent used can also have significant effects on the reaction .
生化分析
Biochemical Properties
O-Ethylhydroxylamine is known to participate in biochemical reactions. It has been reported to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied . Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking.
准备方法
Synthetic Routes and Reaction Conditions: O-Ethylhydroxylamine can be synthesized through the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the hydrogenation of an oxime or the alkylation of a precursor hydroxylamine .
Industrial Production Methods: Industrial production methods for this compound typically involve the reaction of hydroxylamine with ethylating agents under controlled conditions to ensure the selective formation of the desired product .
化学反应分析
Types of Reactions: O-Ethylhydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form nitrones.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylhydroxylamino group is introduced into organic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include benzoyl peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Alkylating agents like ethyl halides.
Major Products:
Oxidation: Formation of nitrones.
Reduction: Formation of primary amines.
Substitution: Formation of ethylhydroxylamino-substituted organic compounds.
科学研究应用
O-Ethylhydroxylamine has a wide range of applications in scientific research:
相似化合物的比较
- Methoxyamine hydrochloride
- N-Methylhydroxylamine hydrochloride
- O-Benzylhydroxylamine hydrochloride
- O-tert-Butylhydroxylamine hydrochloride
Comparison: O-Ethylhydroxylamine is unique in its ability to introduce the ethylhydroxylamino group into organic compounds, which can be advantageous in specific synthetic applications. Compared to methoxyamine hydrochloride and N-methylhydroxylamine hydrochloride, this compound offers different reactivity and selectivity profiles, making it suitable for distinct chemical transformations .
属性
IUPAC Name |
O-ethylhydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO/c1-2-4-3/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFWNELGMODZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073216 | |
| Record name | Hydroxylamine, O-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-86-2 | |
| Record name | Ethoxyamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, O-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, O-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-ethylhydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydroxylamine, O-ethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does O-Ethylhydroxylamine interact with its targets, and what are the downstream effects?
A1: this compound is known to react with aldehydes and ketones, forming oximes. This property makes it particularly useful in biochemical research. For instance, it reacts with retinal, the light-sensitive molecule in rhodopsin, to form retinal O-ethyloxime. [] This reaction helps in studying rhodopsin activation and decay mechanisms. [] this compound can also be used to trap free 11-cis-retinaldehyde generated during the visual cycle. []
Q2: What is the structural characterization of this compound?
A2: * Molecular Formula: C2H7NO* Molecular Weight: 61.08 g/molWhile spectroscopic data wasn't explicitly provided in the provided research, this compound can be characterized using techniques like NMR spectroscopy and FTIR.
Q3: Can you describe a specific application of this compound in analytical chemistry?
A3: this compound is used as a derivatizing agent in analytical techniques like LC-MS/MS. [] It reacts with steroid hormones to enhance their ionization efficiency, allowing for more sensitive and reliable quantification in biological samples like saliva. [] This method has proven effective for hormones like progesterone, testosterone, and dehydroepiandrosterone. []
Q4: Are there any studies on the potential toxicity of this compound?
A4: Yes, a study using zebrafish as a model organism investigated the teratogenic potential of this compound hydrochloride. [] The research found that exposure to the compound led to cardiovascular malformations in zebrafish embryos, suggesting potential developmental toxicity. [] This finding highlights the importance of careful handling and further research into the safety profile of this compound.
Q5: What are the potential applications of this compound in synthetic chemistry?
A5: this compound plays a crucial role in synthesizing valuable organic compounds. It's a key reagent in converting nitroolefins into 1,2-diamines, important building blocks for pharmaceuticals and other complex molecules. [] This reaction proceeds through a Michael addition followed by reduction, showcasing the versatility of this compound in organic synthesis. []
Q6: Has this compound been identified in any natural sources?
A6: Interestingly, a GC-MS analysis of the methanolic extract of Mimosa pudica leaves revealed the presence of this compound among other phytochemicals. [] This finding suggests its potential occurrence in natural sources and warrants further investigation into its biological significance in plants.
Q7: Are there any known limitations or challenges associated with using this compound?
A7: While this compound offers several benefits, a study on its use in dynamic combinatorial libraries highlighted the slow reaction rate of imine exchange in O-aryl oximes. [] The reaction was found to be independent of O-aryloxyamine concentration and pH, suggesting a rate-limiting hydration step of the oxime. [] This limitation emphasizes the need for optimizing reaction conditions or exploring alternative strategies for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



